![molecular formula C9H14ClF3N2O B13190382 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound with a molecular formula of C₉H₁₄ClF₃N₂O It is characterized by the presence of a chloroacetamide group and a trifluoroethyl-substituted pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-(2,2,2-trifluoroethyl)pyrrolidine, is synthesized through the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学的研究の応用
2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of trifluoroethyl-substituted pyrrolidines on biological systems.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound is structurally similar but lacks the pyrrolidine ring.
N-(2,2,2-trifluoroethyl)pyrrolidine: This compound contains the trifluoroethyl-substituted pyrrolidine ring but lacks the chloroacetamide group.
Uniqueness
The presence of both the chloroacetamide group and the trifluoroethyl-substituted pyrrolidine ring in 2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for research applications.
特性
分子式 |
C9H14ClF3N2O |
|---|---|
分子量 |
258.67 g/mol |
IUPAC名 |
2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C9H14ClF3N2O/c10-3-8(16)14-4-7-1-2-15(5-7)6-9(11,12)13/h7H,1-6H2,(H,14,16) |
InChIキー |
KHVFYCQRKUEUPY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CNC(=O)CCl)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
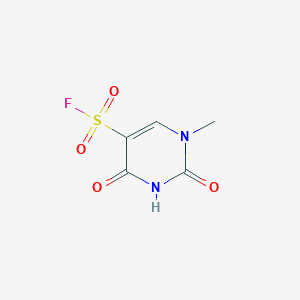

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)
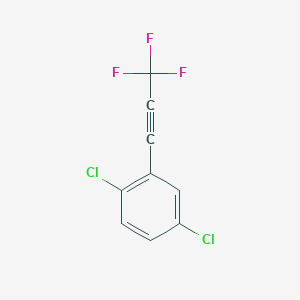
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

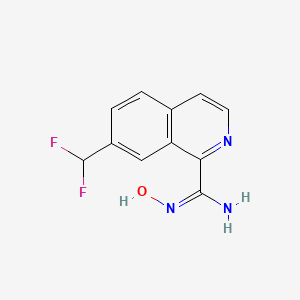
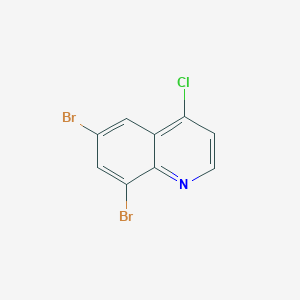
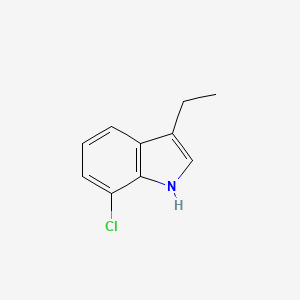
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
